molecular formula C13H19N3O4 B13218960 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13218960
M. Wt: 281.31 g/mol
InChI Key: IKPWBHUSVQDICD-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amino acid derivative.

    Coupling of the Rings: The pyrazole and pyrrolidine rings are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the hydrolysis of an ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, potentially forming alcohols.

    Substitution: The compound can undergo substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or activating their function.

    Pathways Involved: The compound may interact with various biochemical pathways, influencing processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-8-10(7-14-15(8)2)12-9(13(18)19)6-11(17)16(12)4-5-20-3/h7,9,12H,4-6H2,1-3H3,(H,18,19)

InChI Key

IKPWBHUSVQDICD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)C(=O)O

Origin of Product

United States

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